

Cilnidipine-d3: A Technical Overview for Researchers

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Compound of Interest

Compound Name: **Cilnidipine-d3**

Cat. No.: **B15599930**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cilnidipine-d3**, a deuterated analog of the dual L/N-type calcium channel blocker, Cilnidipine. This document compiles essential chemical data, outlines its mechanism of action, and presents adapted experimental protocols for its synthesis and analysis, designed to support research and development efforts in the pharmaceutical sciences.

Core Compound Data

The following table summarizes the key quantitative information for **Cilnidipine-d3** and its non-deuterated counterpart, Cilnidipine.

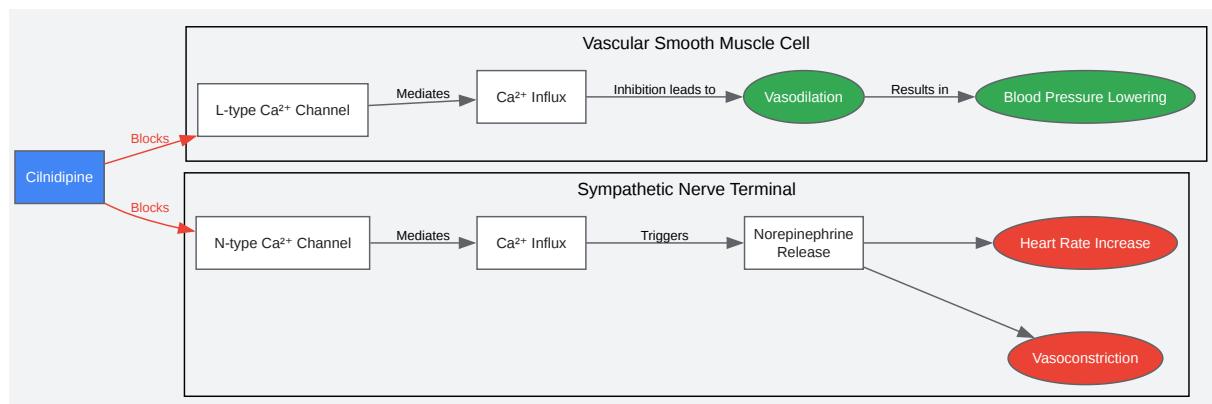
Property	Cilnidipine-d3	Cilnidipine
CAS Number	2714484-05-4[1]	132203-70-4[2][3][4][5][6]
Molecular Formula	C ₂₇ H ₂₅ D ₃ N ₂ O ₇ [1]	C ₂₇ H ₂₈ N ₂ O ₇ [2][3][5]
Molecular Weight	495.54 g/mol [1] (also reported as 495.55 g/mol [7])	492.5 g/mol [2][3][4] (also reported as 493 g/mol [5])

Mechanism of Action: Dual Calcium Channel Blockade

Cilnidipine exerts its therapeutic effects through a dual-blocking action on two types of voltage-gated calcium channels: L-type (Long-lasting) and N-type (Neural). This mechanism provides a unique pharmacological profile compared to other dihydropyridine calcium channel blockers that primarily target L-type channels.

- **L-type Calcium Channel Blockade:** Located on vascular smooth muscle cells, the inhibition of L-type calcium channels by Cilnidipine leads to vasodilation and a subsequent reduction in blood pressure.
- **N-type Calcium Channel Blockade:** Found on sympathetic nerve terminals, the blockade of N-type calcium channels suppresses the release of norepinephrine, a neurotransmitter that contributes to vasoconstriction and increased heart rate. This action helps to mitigate the reflex tachycardia often associated with vasodilation.

The following diagram illustrates the signaling pathway of Cilnidipine's dual mechanism of action.



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Dual mechanism of action of Cilnidipine.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **Cilnidipine-d3** are not readily available in the public domain. The following protocols are adapted from established methods for the non-deuterated form, Cilnidipine. Researchers should consider these as a starting point and optimize them for the deuterated analog.

Synthesis of Cilnidipine-d3 (Adapted from Cilnidipine Synthesis)

The synthesis of Cilnidipine typically involves a Hantzsch-type condensation reaction. For the synthesis of **Cilnidipine-d3**, a deuterated starting material would be required. A plausible route involves the reaction of 2-(3-nitrobenzylidene)acetoacetic acid 2-(methoxy-d3)-ethyl ester with 3-aminocrotonic acid cinnamyl ester.

Materials:

- 2-(3-nitrobenzylidene)acetoacetic acid 2-(methoxy-d3)-ethyl ester
- 3-aminocrotonic acid cinnamyl ester
- Ethanol (anhydrous)
- Concentrated Hydrochloric Acid (catalyst)

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of 2-(3-nitrobenzylidene)acetoacetic acid 2-(methoxy-d3)-ethyl ester and 3-aminocrotonic acid cinnamyl ester in anhydrous ethanol.
- Add a catalytic amount of concentrated hydrochloric acid to the mixture.
- Reflux the reaction mixture with stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the crude product.

- Collect the crude **Cilnidipine-d3** by filtration and wash with cold ethanol.
- Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/acetone.

Purification by High-Performance Liquid Chromatography (HPLC) (Adapted Method)

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 10 mM phosphate buffer, pH adjusted to 2.6 with phosphoric acid) in a ratio of approximately 70:30 (v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 240 nm.
- Injection Volume: 20 μ L.

Procedure:

- Prepare a standard stock solution of **Cilnidipine-d3** in a suitable solvent such as methanol.
- Prepare the sample for injection by dissolving an accurately weighed amount of the synthesized product in the mobile phase to a known concentration.
- Filter the sample solution through a 0.45 μ m syringe filter before injection.
- Inject the sample onto the HPLC system and record the chromatogram.
- Purity is determined by comparing the peak area of the main component to the total area of all peaks.

Analysis by Mass Spectrometry (MS) (Adapted Method)

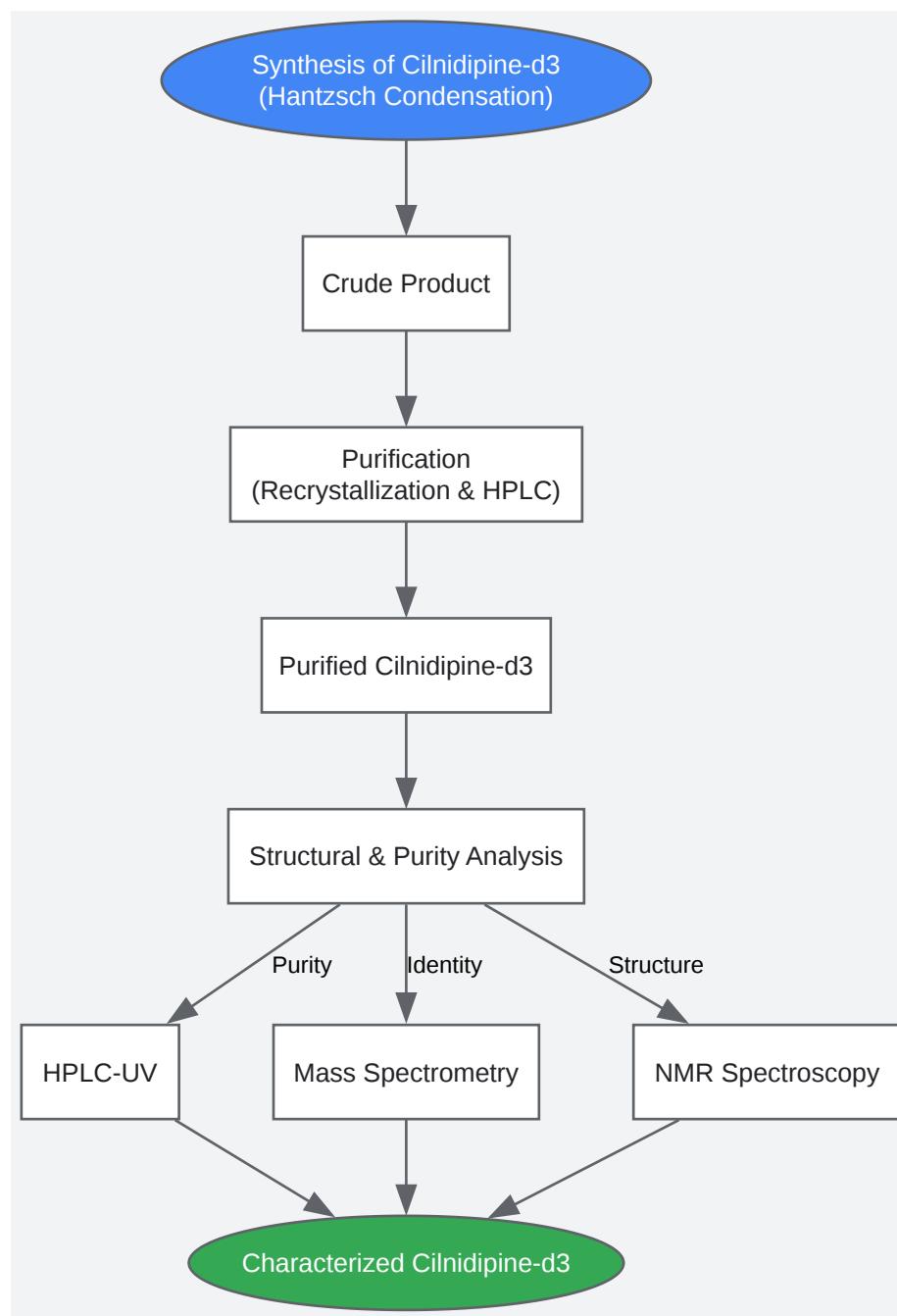
Instrumentation and Conditions:

- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive or negative ion mode can be explored; negative ion mode has been reported for Cilnidipine.
- Scan Type: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.
- MRM Transition (for Cilnidipine): m/z 491.2 → 122.1. A similar fragmentation pattern would be expected for **Cilnidipine-d3**, with a parent ion of approximately m/z 494.2.

Procedure:

- Prepare a dilute solution of the purified **Cilnidipine-d3** in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution directly into the mass spectrometer or inject it through an LC system to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.
- For quantitative analysis, develop an MRM method based on the specific parent and daughter ions of **Cilnidipine-d3**.

The following diagram outlines a general experimental workflow for the synthesis and analysis of **Cilnidipine-d3**.



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Workflow for **Cilnidipine-d3** synthesis and analysis.

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